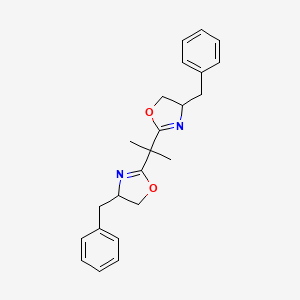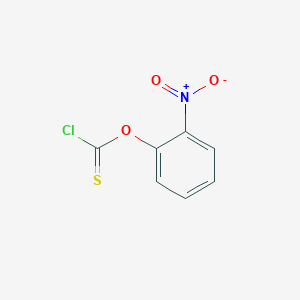
2-Nitrophenyl chlorothioformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrophenyl chlorothioformate is an organic compound with the molecular formula C7H4ClNO3S. It is a derivative of phenyl chlorothioformate, where a nitro group is substituted at the ortho position of the phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
2-Nitrophenyl chlorothioformate can be synthesized through the reaction of thiophosgene with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide and a solvent like chloroform. The reaction is carried out at low temperatures, around 0-5°C, to ensure the stability of the intermediate products .
Analyse Des Réactions Chimiques
2-Nitrophenyl chlorothioformate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-nitrophenol and carbon dioxide.
Reduction: It can be reduced to form 2-aminophenyl chlorothioformate under specific conditions.
Common reagents used in these reactions include sodium hydroxide for hydrolysis and various amines for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-Nitrophenyl chlorothioformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and ureas.
Biology: It is used in the modification of peptides and proteins, aiding in the study of protein functions and interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Nitrophenyl chlorothioformate involves its reactivity towards nucleophiles. The compound’s chlorothioformate group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to form stable products such as carbamates and ureas.
Comparaison Avec Des Composés Similaires
2-Nitrophenyl chlorothioformate can be compared with other similar compounds such as:
4-Nitrophenyl chloroformate: Used in similar applications but has different reactivity due to the position of the nitro group.
Phenyl chlorothioformate: Lacks the nitro group, making it less reactive in certain conditions.
2-Chloro-4-nitrophenol: Used as an intermediate in the synthesis of various chemicals but has different functional groups .
The uniqueness of this compound lies in its specific reactivity due to the presence of both the nitro and chlorothioformate groups, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
31836-20-1 |
|---|---|
Formule moléculaire |
C7H4ClNO3S |
Poids moléculaire |
217.63 g/mol |
Nom IUPAC |
O-(2-nitrophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClNO3S/c8-7(13)12-6-4-2-1-3-5(6)9(10)11/h1-4H |
Clé InChI |
YAHJUSXRFBAZJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid](/img/structure/B13386824.png)
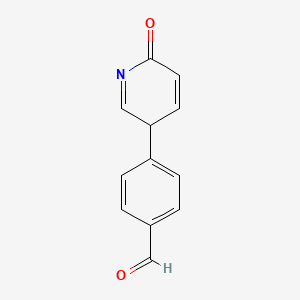
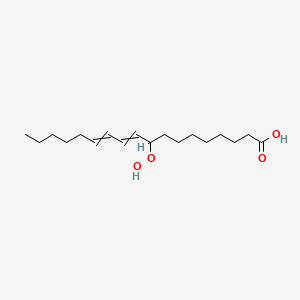

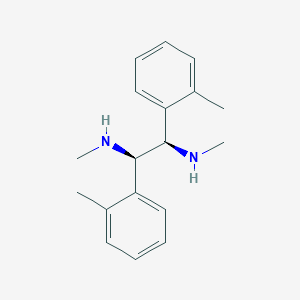
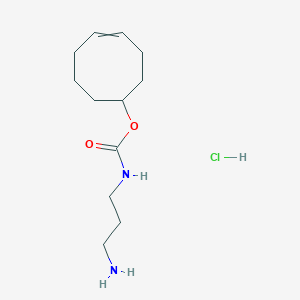
![(4R,4'R,5R,5'R)-2,2'-(1-Methylethylidene)bis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B13386854.png)
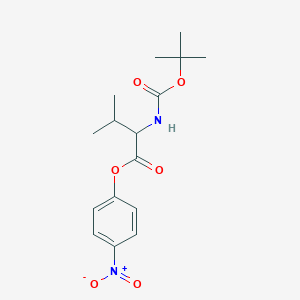
![N-[S-(Dimethylarsino)-N-L-gamma-glutamyl-L-cysteinyl]glycine, disodium salt](/img/structure/B13386859.png)
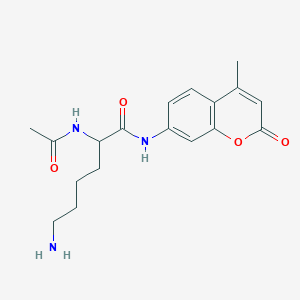
![3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B13386869.png)
![methyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13386874.png)
